molecular formula C10H10BrN B6168527 5-bromo-2-(propan-2-yl)benzonitrile CAS No. 1369919-82-3

5-bromo-2-(propan-2-yl)benzonitrile

Cat. No.: B6168527
CAS No.: 1369919-82-3
M. Wt: 224.1
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Description

Substituted benzonitriles are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatility in functionalization .

Properties

CAS No.

1369919-82-3

Molecular Formula

C10H10BrN

Molecular Weight

224.1

Purity

95

Origin of Product

United States

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: 5-Bromo-2-(propan-2-yl)benzonitrile has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 5-Bromo-2-(propan-2-yl)benzonitrile exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may interfere with cellular signaling pathways or DNA replication.

Molecular Targets and Pathways Involved:

  • Antimicrobial Activity: Targets bacterial cell wall synthesis or metabolic enzymes.

  • Anticancer Activity: Inhibits specific kinases or disrupts DNA replication.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-bromo-2-(propan-2-yl)benzonitrile with key analogues based on substituents, molecular weight, and functional attributes:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-Bromo-2-hydroxybenzonitrile -OH C₇H₄BrNO 198.02 Forms intramolecular hydrogen bonds (O–H⋯N), enhancing crystallinity; used in antiretroviral and anticancer drug synthesis .
5-Bromo-2-fluorobenzonitrile -F C₇H₃BrFN 200.01 High electronegativity improves metabolic stability; applications in fluorinated drug intermediates .
5-Bromo-2-methylbenzonitrile -CH₃ C₈H₆BrN 196.04 Increased lipophilicity enhances membrane permeability; used as a building block in organic synthesis .
5-Bromo-2-morpholinobenzonitrile -Morpholino C₁₁H₁₁BrN₂O 267.13 Polar morpholino group improves solubility; scaffold for kinase inhibitors .
5-Bromo-2-propoxybenzonitrile -OCH₂CH₂CH₃ C₁₀H₁₀BrNO 240.10 Alkoxy chain increases hydrophobicity; intermediate in agrochemicals .
This compound -CH(CH₃)₂ C₁₀H₁₀BrN 224.10 (estimated) Isopropyl group enhances steric bulk and lipophilicity; potential use in drug discovery for improved pharmacokinetics.

Crystallographic and Spectroscopic Data

  • 5-Bromo-2-hydroxybenzonitrile : Crystallizes in infinite hydrogen-bonded chains (O–H⋯N distance: 2.805–2.810 Å), confirmed via single-crystal X-ray diffraction .
  • Fluoro and methyl derivatives : Shorter bond lengths and higher melting points compared to alkyl/alkoxy variants due to stronger intermolecular forces (e.g., dipole-dipole interactions) .

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